Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone
CAS No.: 898782-52-0
Cat. No.: VC3867264
Molecular Formula: C15H19NOS
Molecular Weight: 261.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898782-52-0 |
|---|---|
| Molecular Formula | C15H19NOS |
| Molecular Weight | 261.4 g/mol |
| IUPAC Name | cyclopropyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C15H19NOS/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2 |
| Standard InChI Key | ADVSKYIHIKPPIQ-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)C2=CC=CC=C2CN3CCSCC3 |
| Canonical SMILES | C1CC1C(=O)C2=CC=CC=C2CN3CCSCC3 |
Introduction
Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone is a chemical compound with the CAS number 898782-52-0. It belongs to a class of compounds known as ketones, which are characterized by the presence of a carbonyl group (C=O) linked to two alkyl or aryl groups. This specific compound features a cyclopropyl group attached to a phenyl ring, which is further substituted with a thiomorpholinomethyl group.
Synthesis and Applications
While specific synthesis methods for Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone are not widely documented, compounds of this nature are typically synthesized through reactions involving the formation of the carbonyl group, such as the Friedel-Crafts acylation or similar methods. The applications of this compound are not extensively detailed in available literature, but ketones in general are used in various chemical reactions, such as the Wittig reaction, and in the synthesis of pharmaceuticals and other organic compounds.
Safety and Handling
Given the lack of detailed safety information specific to Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone, general precautions for handling ketones should be observed. This includes wearing protective gear like gloves, safety glasses, and a respirator when handling the compound. The compound is classified as a discontinued product by some suppliers, indicating limited availability and potential restrictions on its use.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume